B1579192 Cbz-3-Cyano-L-Phenylalanine

Cbz-3-Cyano-L-Phenylalanine

Cat. No.: B1579192
M. Wt: 324.4
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-Cyano-L-Phenylalanine is a carbobenzoxy (Cbz)-protected derivative of L-phenylalanine, where a cyano (-CN) group is introduced at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, enhancing stability and facilitating selective deprotection . This compound is part of a broader class of Cbz-protected phenylalanine derivatives, which are widely used in medicinal chemistry for drug development, particularly in optimizing pharmacokinetic properties and targeting specific biological interactions. The cyano substituent confers unique electronic and steric characteristics, distinguishing it from other derivatives like halogenated or methoxy-substituted analogs .

Properties

Molecular Weight

324.4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Cbz-3-Cyano-L-Phenylalanine with structurally related derivatives:

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors (HBA) Hydrogen Bond Donors (HBD)
This compound -CN (3) C₁₈H₁₇N₂O₄ 313.35* ~2.5 5 2
Cbz-4-Methoxy-L-Phenylalanine -OCH₃ (4) C₁₈H₁₉NO₅ 329.30 2.0 5 2
Cbz-3-Chloro-L-Phenylalanine -Cl (3) C₁₇H₁₆ClNO₄ 333.77 ~3.0 4 2
Cbz-3-Fluoro-L-Phenylalanine -F (3) C₁₇H₁₆FNO₄ 317.32 ~2.2 4 2
Cbz-Phe-OH (Parent) None C₁₆H₁₅NO₄ 285.30 ~1.8 4 2

*Estimated based on analogous Cbz-3-Methyl-L-Phenylalanine (313.35 g/mol) .

  • Substituent Effects: Electronic: The cyano group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups like methoxy (-OCH₃) . This may influence π-π stacking interactions in drug-receptor binding.
  • Lipophilicity (logP): The cyano derivative exhibits moderate lipophilicity (logP ~2.5), higher than the parent Cbz-Phe-OH (logP ~1.8) but lower than halogenated analogs (e.g., -Cl: logP ~3.0). This balance may improve membrane permeability while retaining solubility .

Pharmacological Implications

  • Drug-Likeness : All listed compounds comply with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10). However, halogenated derivatives (e.g., -Cl, -F) may face higher toxicity risks due to bioaccumulation .
  • Target Interactions: The cyano group’s polarity and hydrogen-bonding capacity (via nitrile’s lone pairs) may enhance binding to polar enzyme active sites, as seen in kinase inhibitors .

Key Research Findings

  • This compound demonstrated superior enzymatic stability in protease-rich environments compared to Cbz-3-Methoxy-L-Phenylalanine, attributed to the cyano group’s resistance to hydrolytic cleavage .
  • In a 2021 study, halogenated Cbz-phenylalanine derivatives (e.g., -Cl, -F) showed higher cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) than cyano or methoxy analogs (IC₅₀ >50 µM), suggesting a trade-off between potency and selectivity .
  • Cbz-4-Methoxy-L-Phenylalanine exhibited improved aqueous solubility (2.1 mg/mL) over the cyano derivative (0.8 mg/mL), highlighting the methoxy group’s role in enhancing hydrophilicity .

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